molecular formula C7H8ClFIN B13501005 (4-Fluoro-2-iodophenyl)methanamine hydrochloride

(4-Fluoro-2-iodophenyl)methanamine hydrochloride

Cat. No.: B13501005
M. Wt: 287.50 g/mol
InChI Key: GLGGAWPRVWDDMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-iodophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is designed to ensure consistent quality and scalability, adhering to stringent safety and environmental regulations .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Typical reagents include nucleophiles like amines, thiols, and alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenylmethanamine compounds .

Scientific Research Applications

(4-Fluoro-2-iodophenyl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-2-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • (2-Fluoro-4-isopropylphenyl)methanamine hydrochloride
  • (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride
  • (2-Fluorophenoxy)ethanamine hydrochloride

Comparison: Compared to these similar compounds, (4-Fluoro-2-iodophenyl)methanamine hydrochloride is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it particularly valuable in specialized research applications .

Properties

Molecular Formula

C7H8ClFIN

Molecular Weight

287.50 g/mol

IUPAC Name

(4-fluoro-2-iodophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7FIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H

InChI Key

GLGGAWPRVWDDMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)CN.Cl

Origin of Product

United States

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